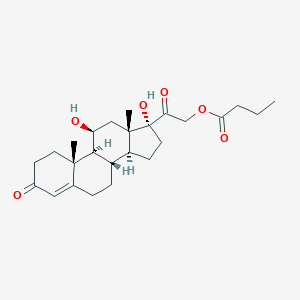

Hydrocortisone 21-butyrate

Description

Properties

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNQMPPBWQTLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hydrocortisone 21-Butyrate in Skin Inflammation

Introduction

Topical corticosteroids are the cornerstone of therapy for a wide spectrum of inflammatory dermatoses, including atopic dermatitis and psoriasis.[1][2] Among these agents, Hydrocortisone 21-butyrate, a non-fluorinated diester of hydrocortisone, occupies a critical position as a mid-potency corticosteroid that balances efficacy with a favorable safety profile.[2] Its therapeutic success stems from a sophisticated, multi-faceted mechanism of action centered on the modulation of genomic and non-genomic pathways within cutaneous cells to suppress the inflammatory cascade.

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which hydrocortisone 21-butyrate exerts its anti-inflammatory effects. We will dissect the canonical glucocorticoid receptor signaling pathway, detail its impact on key inflammatory mediators and cells within the skin, and present validated experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic agent.

Part 1: The Core Molecular Mechanism: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of hydrocortisone 21-butyrate are mediated primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][3]

Receptor Binding and Activation

As a lipophilic molecule, hydrocortisone 21-butyrate readily penetrates the cell membrane of epidermal and dermal cells via passive diffusion.[4] In the cytoplasm, it binds to an inactive GR, which is part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[3] This binding event induces a critical conformational change in the GR, causing the dissociation of the associated proteins. This unmasking of the nuclear localization signals allows the activated hydrocortisone 21-butyrate-GR complex to translocate from the cytoplasm into the nucleus.[1][5]

The Genomic Pathway: Dual Regulation of Gene Expression

Once in the nucleus, the activated GR complex modulates gene transcription through two primary, well-established mechanisms: transactivation and transrepression. These genomic effects typically manifest over hours.[5]

The activated GR complex can form homodimers (GR/GR) and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[5][6] This binding initiates the recruitment of co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory proteins.[6]

A paramount example of transactivation is the increased synthesis of Annexin A1 (also known as Lipocortin-1).[7][8] Annexin A1 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme that releases arachidonic acid from membrane phospholipids.[1] By inhibiting PLA2, the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes, is effectively suppressed.[1]

The majority of the anti-inflammatory effects of glucocorticoids are attributed to transrepression.[6] In this mechanism, the activated GR monomer does not bind directly to DNA but rather interacts with other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[5][9] These transcription factors are master regulators of the inflammatory response, driving the expression of numerous pro-inflammatory genes.

The GR monomer physically interacts with NF-κB and AP-1, preventing their binding to their respective DNA response elements. This protein-protein interference effectively represses the transcription of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules that orchestrate the inflammatory infiltrate and response in the skin.[1][6]

The Non-Genomic Pathway: Rapid Cellular Effects

In addition to the slower genomic effects, glucocorticoids can elicit rapid, non-transcriptional responses within seconds to minutes.[5] These non-genomic effects are less completely understood but are thought to be mediated by both the cytosolic GR and a putative membrane-bound glucocorticoid receptor (mGCR).[5][10] In keratinocytes, GR has been found to localize to adherens junctions at the plasma membrane, providing a potential new mechanism for non-genomic signaling.[3][10] These rapid actions can involve direct physicochemical interactions with cellular membranes or modulation of intracellular signaling kinases, such as MAPKs, leading to swift changes in ion flux and downstream signaling cascades that contribute to the overall anti-inflammatory effect.[6][11]

Part 2: Pharmacological Effects in the Cutaneous Environment

The molecular actions of hydrocortisone 21-butyrate translate into profound anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects within the skin.

Physicochemical Properties and Receptor Affinity

The esterification of the hydrocortisone molecule at the C17 and C21 positions, as in hydrocortisone 17-butyrate 21-propionate (a closely related diester), significantly increases its lipophilicity and affinity for the glucocorticoid receptor.[4][12][13] Studies on this related compound demonstrated a dissociation constant (Kd) of 9.8 nM, indicating high-affinity binding.[12] This enhanced affinity is primarily due to a decreased rate of dissociation from the receptor, prolonging the duration of its genomic and non-genomic actions.[12] Upon application, esterases within the skin hydrolyze hydrocortisone 21-butyrate, with studies on the related diester showing rapid de-esterification at the 21-position to yield the active hydrocortisone 17-butyrate metabolite.[14]

| Parameter | Hydrocortisone (HC) | Hydrocortisone 17-Butyrate 21-Propionate (HBP) | Reference |

| Receptor Binding Affinity (Kd) | 68.7 nM (Low affinity site) | 9.8 nM | [12] |

| Receptor Dissociation Rate | Faster | 6.1 to 8.3 times slower than HC | [12] |

Table 1: Comparison of Glucocorticoid Receptor Binding Kinetics. Data shown for Hydrocortisone 17-Butyrate 21-Propionate (HBP) as a proxy to demonstrate the effect of esterification.

Effects on Cutaneous Cell Populations

-

Keratinocytes: As the primary cell type in the epidermis, keratinocytes are both a source and a target of inflammatory mediators. Hydrocortisone 21-butyrate inhibits the production of pro-inflammatory cytokines and chemokines by keratinocytes and can modulate their proliferation and differentiation, which is beneficial in hyperproliferative conditions like psoriasis.[9][15]

-

T-Lymphocytes: It suppresses the activation and proliferation of T-cells, which are key drivers of inflammation in many dermatoses. This is achieved by reducing the expression of crucial cytokines like IL-2.[1]

-

Endothelial Cells: A hallmark of topical corticosteroids is their ability to induce vasoconstriction, which reduces erythema (redness) and swelling.[1] This effect is thought to involve the inhibition of vasodilatory mediators like nitric oxide and is the basis for the clinical vasoconstrictor assay used to determine steroid potency.[16]

Part 3: Experimental Validation and Methodologies

The characterization of hydrocortisone 21-butyrate's mechanism of action relies on a suite of validated in vitro and in vivo models. The choice of model is critical and is dictated by the specific question being investigated, ranging from molecular target engagement to clinical efficacy.

Rationale for Experimental Models

-

In Vivo Models (Human): The vasoconstrictor assay is the gold standard for determining the bio-potency of topical corticosteroids in humans. It provides an integrated measure of drug penetration and pharmacological effect.[16][17]

-

In Vitro 2D Cell Culture: Monolayer cultures of human keratinocytes (e.g., HaCaT cell line or primary Normal Human Epidermal Keratinocytes - NHEK) are invaluable for mechanistic studies. They allow for precise control over experimental conditions to investigate the inhibition of specific inflammatory pathways (e.g., NF-κB) and the dose-dependent suppression of cytokine release.[18]

-

Ex Vivo Human Skin Explants: Using full-thickness human skin from elective surgery retains the complex three-dimensional architecture and cellular diversity of native skin. This model is excellent for studying drug metabolism, penetration, and the overall tissue response to a topical formulation.[19][20]

-

3D Human Skin Equivalents (HSEs): These models are constructed by co-culturing human keratinocytes and fibroblasts on a matrix, creating a structure that mimics the human epidermis and dermis.[19][21] HSEs are superior to 2D cultures for studying skin barrier function, cell-cell interactions, and topical drug efficacy in a more physiologically relevant, animal-free system.[22][23]

Protocol: In Vivo Potency Assessment (Vasoconstrictor Assay)

This assay measures the degree of skin blanching (pallor) caused by the vasoconstrictive effect of the corticosteroid. The intensity of the blanching correlates with the anti-inflammatory potency of the drug.[16]

Methodology:

-

Subject Recruitment: Enroll healthy volunteers with a demonstrated vasoconstrictive response to topical corticosteroids.[17]

-

Site Demarcation: Mark multiple, uniform application sites on the ventral forearms of each subject.

-

Product Application: Apply a standardized amount (e.g., 10 µL) of the hydrocortisone 21-butyrate formulation and relevant controls (vehicle, reference steroids) to the assigned sites. Application is typically done under occlusion to enhance penetration.[17]

-

Dose Duration: The duration of application is a critical variable. A pilot study is often conducted to determine the ED50 (the dose duration that produces 50% of the maximal effect) for the reference product.[24]

-

Product Removal: After the specified duration (e.g., 6-16 hours), the occlusion is removed, and the sites are gently cleansed.[25]

-

Response Assessment: The degree of vasoconstriction (blanching) is assessed at multiple time points after removal (e.g., 2, 4, 6, 19, 24 hours).[17]

-

Quantification:

-

Visual Scoring: A trained, blinded observer grades the blanching on a 0-4 scale (0 = no blanching, 4 = maximal blanching).[26]

-

Chromameter Measurement: For objective quantification, a chromameter is used to measure changes in skin color. The a* value (red-green axis) is particularly sensitive to blanching and is the preferred method for regulatory submissions.[16][17]

-

-

Data Analysis: The AUEC is calculated for each treatment and statistically analyzed to compare the potency of the test formulation against the reference.[24]

Protocol: In Vitro Anti-Inflammatory Efficacy in Keratinocytes

This protocol assesses the ability of hydrocortisone 21-butyrate to inhibit the production of inflammatory mediators from keratinocytes stimulated with a pro-inflammatory cocktail.

Methodology:

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT or NHEK) in 96-well plates until they reach ~80% confluency.

-

Causality: Using immortalized (HaCaT) or primary (NHEK) cells allows for reproducible, high-throughput screening of anti-inflammatory effects at the cellular level.[18]

-

-

Compound Pre-treatment: Treat the cells with various concentrations of hydrocortisone 21-butyrate (and controls like dexamethasone) for 1-2 hours.

-

Inflammatory Stimulation: Add a pro-inflammatory stimulus to the wells. A common cocktail is TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to mimic the inflammatory environment of atopic dermatitis or psoriasis.[27] An unstimulated control group must be included.

-

Incubation: Incubate the plates for 24 hours to allow for cytokine production and secretion.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Cytokine Quantification (ELISA): Quantify the concentration of a key pro-inflammatory cytokine/chemokine (e.g., IL-6 or IL-8/CXCL8) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[28]

-

Data Analysis: Plot the cytokine concentration against the drug concentration and calculate the IC50 value (the concentration of hydrocortisone 21-butyrate that causes 50% inhibition of cytokine production).

Protocol: Advanced Mechanistic Studies using 3D Human Skin Equivalents (HSEs)

This protocol uses a full-thickness HSE model to evaluate the effect of hydrocortisone 21-butyrate in a more physiologically relevant context.

Methodology:

-

HSE Model Preparation:

-

Prepare a dermal equivalent by embedding primary human fibroblasts in a collagen matrix within a cell culture insert.[29]

-

Seed primary human keratinocytes on top of the dermal equivalent.

-

Culture the model at the air-liquid interface for 10-14 days to allow the keratinocytes to stratify and differentiate into a multi-layered epidermis with a functional stratum corneum.[29][30]

-

Causality: This air-lift culture method is critical for inducing proper epidermal stratification and barrier formation, mimicking the in vivo environment.[21]

-

-

Inflammatory Model Induction: Treat the HSEs with a pro-inflammatory cytokine cocktail (e.g., TNF-α/IL-17/IL-22 for a psoriasis-like phenotype) added to the culture medium to induce an inflammatory state.[23]

-

Topical Treatment: Apply a defined amount of the hydrocortisone 21-butyrate formulation directly to the surface of the HSE, mimicking clinical application.

-

Incubation: Incubate for a defined period (e.g., 48-72 hours).

-

Endpoint Analysis:

-

Gene Expression: Harvest the tissue, extract RNA, and perform RT-qPCR to analyze changes in the expression of inflammatory genes (e.g., IL6, IL8) and skin barrier proteins (e.g., filaggrin, loricrin).[23]

-

Protein Analysis: Analyze secreted proteins from the culture medium via ELISA or multiplex assay. Analyze tissue lysates via Western Blot.

-

Histology/Immunohistochemistry: Fix, section, and stain the tissue (e.g., with H&E) to observe changes in tissue morphology and inflammatory cell infiltration. Use immunohistochemistry to visualize the expression and localization of specific protein markers.[22][23]

-

Conclusion

The therapeutic efficacy of hydrocortisone 21-butyrate in skin inflammation is the result of a coordinated and multi-pronged molecular mechanism. By engaging the glucocorticoid receptor, it orchestrates a powerful genomic response that simultaneously upregulates endogenous anti-inflammatory proteins and represses the key transcription factors that drive the inflammatory cascade. These actions are complemented by rapid, non-genomic effects that contribute to the swift alleviation of symptoms. The esterified structure of hydrocortisone 21-butyrate enhances its receptor affinity and local activity, providing a potent anti-inflammatory effect. A deep understanding of these pathways, validated through robust experimental models from in vivo assays to advanced 3D skin equivalents, is essential for the continued development of targeted and effective dermatological therapies.

References

-

Patsalos, G., & Kouklis, P. (2013). Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes. PLoS ONE, 8(4), e60243. [Link]

-

Kouklis, P., & Patsalos, G. (2013). Glucocorticoid receptor localizes to adherens junctions at the plasma membrane of keratinocytes. Experimental Dermatology, 22(4). [Link]

-

BioPharma Services Inc. (2024). Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. BioPharma Services Inc. Blogs. [Link]

-

Tanaka, M., et al. (1987). Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver. The Japanese Journal of Pharmacology, 43(1), 13-21. [Link]

-

Mizuchi, A., et al. (1982). Characteristics of binding of a new anti-inflammatory glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), to glucocorticoid receptors of rat liver. The Japanese Journal of Pharmacology, 32(2), 237-45. [Link]

-

Liden, J., & Rafter, I. (2004). Post-transcriptional and Nongenomic Effects of Glucocorticoids. Proceedings of the American Thoracic Society, 1(3), 269-274. [Link]

-

Pasonen-Seppänen, S., et al. (2001). Hydrocortisone Regulation of Hyaluronan Metabolism in Human Skin Organ Culture. Journal of Investigative Dermatology, 116(5), 747-753. [Link]

-

AXXAM. (2024). Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

-

European Medicines Agency. (2006). Questions and Answers on the Guideline on Clinical Investigation of Corticosteroids Intended for Use on the Skin. EMEA. [Link]

-

Mastan, S., & Shabana, S. (2017). Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable Approach. Annals of Pharmacology and Pharmaceutics, 2(9), 1089. [Link]

-

Smith, E., et al. (1995). Induction of lipocortin 1 by topical steroid in rat skin. Skin Pharmacology, 8(2), 89-96. [Link]

-

Kitano, Y. (1986). Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. Acta Dermato-Venereologica, 66(2), 98-102. [Link]

-

Dr.Oracle. (2025). What are the genomic and non-genomic effects of glucocorticoids? Dr.Oracle. [Link]

-

Patsnap. (2024). What is the mechanism of Hydrocortisone Probutate? Patsnap Synapse. [Link]

-

Alcyomics. (2023). 3D skin models at Alcyomics - Non-artificial human in vitro skin tests. Alcyomics. [Link]

-

ResearchGate. (n.d.). Genomic and non-genomic effects of glucocorticoids. ResearchGate. [Link]

-

Kocic, D., et al. (2022). In Vitro Evaluation of Anti-Inflammatory and Protective Potential of an Extract from Cornus mas L. Fruit against H2O2-Induced Oxidative Stress in Human Skin Keratinocytes and Fibroblasts. Molecules, 27(22), 7806. [Link]

-

Wcislo-Dziadecka, D., et al. (2020). A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture. International Journal of Molecular Sciences, 21(13), 4697. [Link]

-

FDA. (1995). Guidance for Industry: Topical Dermatologic Corticosteroids: In Vivo Bioequivalence. FDA/CDER. [Link]

-

Perretti, M., & Flower, R. J. (1991). Studies on the induction of lipocortin-1 by glucocorticoids. Agents and Actions Supplements, 32, 73-8. [Link]

-

Mattek. (n.d.). EpiDermFT™ in vitro 3D Tissue. Mattek. [Link]

-

Epistem. (n.d.). Human Living Skin Equivalent. Epistem. [Link]

-

Patsnap. (2024). What is the mechanism of Hydrocortisone Butyrate? Patsnap Synapse. [Link]

-

Tolba, M., et al. (2015). Selective Spectrophotometric Method for the Hydrocortisone Butyrate Quantitative Determination in Compounding Ointment in Presence of Nitrofural and Procaine Hydrochloride. ResearchGate. [Link]

-

Gibson, J. R., et al. (1982). Possible Dosage Regimens for Topical Steroids, Assessed by Vasoconstrictor Assays Using Multiple Applications. Dermatology, 164(2), 136-140. [Link]

-

Fraunhofer IGB. (n.d.). Three-dimensional (3D) skin models as in-vitro test systems. Fraunhofer IGB. [Link]

-

Savchenko, L., et al. (2015). Development of the hydrocortisone butyrate qualitative determination method. Čes. slov. Farm., 64, 275. [Link]

-

Mizuchi, A., et al. (1982). Characterization of hydrocortisone 17 butyrate 21 propionate binding sites in cytoplasmic fraction of rat liver. The Japanese Journal of Pharmacology, 32, 237. [Link]

-

Tauber, U., & Toda, T. (1985). Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion. Journal of Pharmacy and Pharmacology, 37(12), 879-83. [Link]

-

Wikipedia. (n.d.). Hydrocortisone butyrate. Wikipedia. [Link]

-

Rusu, A., et al. (2005). Mechanisms of Action of Topical Corticosteroids in Psoriasis. Pharmaceuticals (Basel), 11(11), 1194. [Link]

-

Itinteang, T., et al. (2017). hESC/iPSC-based 3D skin models — customizing therapy of atopic dermatitis. RegMedNet. [Link]

-

Tarumoto, Y., et al. (1981). [Pharmacological study on hydrocortisone 17-butyrate 21-propionate (author's transl)]. Nihon Yakurigaku Zasshi, 77(5), 483-95. [Link]

-

ResearchGate. (n.d.). Development of the hydrocortisone butyrate qualitative determination method. ResearchGate. [Link]

-

Schäfer-Korting, M., et al. (2020). Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis. Altex, 37(4), 576-590. [Link]

-

Inan, M. S., & Rasoulpour, R. J. (2001). Butyrate inhibits interleukin-1-mediated nuclear factor-kappa B activation in human epithelial cells. Gastroenterology, 121(3), 604-12. [Link]

-

Gloor, M., & Thoma, K. (2001). Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: Pharmacological data, clinical efficacy, safety and calculation of the therapeutic index. Cutaneous and Ocular Toxicology, 20(1), 47-59. [Link]

-

Timmermans, K., et al. (2014). Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock. PLoS One, 9(8), e104953. [Link]

-

Bodó, E., et al. (2024). Capsaicin attenuates the effect of inflammatory cytokines in a HaCaT cell model for basal keratinocytes. Frontiers in Immunology, 15, 1478954. [Link]

-

Kim, M., et al. (2022). In Vitro Anti-Inflammatory and Skin Protective Effects of Codium fragile Extract on Macrophages and Human Keratinocytes in Atopic Dermatitis. International Journal of Molecular Sciences, 23(21), 13543. [Link]

-

Goulding, N. J., et al. (1990). Hydrocortisone induces lipocortin 1 production by peripheral blood mononuclear cells in vivo in man. Biochemical Society Transactions, 18(2), 306-7. [Link]

-

Sarlus, H., et al. (2015). Phase II Metabolism in Human Skin: Skin Explants Show Full Coverage for Glucuronidation, Sulfation, N-Acetylation, Catechol Methylation, and Glutathione Conjugation. Drug Metabolism and Disposition, 43(1), 103-109. [Link]

-

Segain, J. P., et al. (2000). Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease. Gut, 47(3), 397-403. [Link]

-

Niehues, H., et al. (2017). 3D skin models for 3R research: The potential of 3D reconstructed skin models to study skin barrier function. Experimental Dermatology, 26(9), 750-759. [Link]

-

Segain, J. P., et al. (2022). Potential Clinical Applications of the Postbiotic Butyrate in Human Skin Diseases. Nutrients, 14(6), 1205. [Link]

-

Pedersen, S. S., et al. (2021). Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells. Journal of Biological Chemistry, 297(4), 101181. [Link]

-

Segain, J. P., et al. (2000). Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease. Gut, 47(3), 397-403. [Link]

Sources

- 1. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Hydrocortisone Probutate? [synapse.patsnap.com]

- 8. Studies on the induction of lipocortin-1 by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrocortisone regulation of hyaluronan metabolism in human skin organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoid receptor localizes to adherens junctions at the plasma membrane of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characteristics of binding of a new anti-inflammatory glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), to glucocorticoid receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 15. Research Progress on Construction Technology of 3D Human Skin Models and Its Application Prospects in Dermatology | MDPI [mdpi.com]

- 16. biopharmaservices.com [biopharmaservices.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. axxam.com [axxam.com]

- 19. alcyomics.com [alcyomics.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Three-dimensional (3D) skin models as in-vitro test systems - Fraunhofer IGB [igb.fraunhofer.de]

- 22. Human Living Skin Equivalent - epistem [epistem.co.uk]

- 23. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. remedypublications.com [remedypublications.com]

- 25. gmp-compliance.org [gmp-compliance.org]

- 26. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 27. In Vitro Anti-Inflammatory and Skin Protective Effects of Codium fragile Extract on Macrophages and Human Keratinocytes in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Capsaicin attenuates the effect of inflammatory cytokines in a HaCaT cell model for basal keratinocytes [frontiersin.org]

- 29. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 30. assets.fishersci.com [assets.fishersci.com]

An In-Depth Technical Guide to the Laboratory Synthesis of Hydrocortisone 21-Butyrate

This guide provides a comprehensive overview and a detailed protocol for the laboratory-scale synthesis of Hydrocortisone 21-butyrate, a corticosteroid ester with significant therapeutic applications. The synthesis pathway detailed herein is a robust and well-documented two-step process, commencing from the readily available precursor, hydrocortisone. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific principles that govern the experimental choices.

Introduction: The Significance of Hydrocortisone 21-Butyrate

Hydrocortisone and its esters are fundamental in therapeutic applications due to their anti-inflammatory and immunosuppressive properties. Esterification of corticosteroids, such as the formation of Hydrocortisone 21-butyrate, is a key strategy to modulate their pharmacokinetic and pharmacodynamic profiles. The addition of the butyrate group at the C21 position can enhance the lipophilicity of the molecule, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved topical delivery and a more localized effect with reduced systemic side effects.[1] The synthesis of such esters is a critical process in the development of new and improved corticosteroid therapies.

The Synthetic Pathway: A Two-Step Approach

The synthesis of Hydrocortisone 21-butyrate from hydrocortisone can be efficiently achieved through a two-step process. This pathway is designed to selectively introduce the butyrate group at the C21 hydroxyl position while the C17 hydroxyl group remains unchanged.

The overall transformation can be summarized as follows:

-

Selective Acylation of the C21 Hydroxyl Group: The primary hydroxyl group at the C21 position of hydrocortisone is more sterically accessible and reactive compared to the tertiary hydroxyl group at the C17 position. This difference in reactivity allows for the selective acylation of the C21 hydroxyl group using butyryl chloride in the presence of a suitable base and catalyst.

-

Purification of the Final Product: Following the acylation reaction, the crude product is purified to isolate Hydrocortisone 21-butyrate of high purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Hydrocortisone 21-butyrate.

Caption: Workflow for the synthesis of Hydrocortisone 21-butyrate.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Hydrocortisone 21-butyrate in a laboratory setting.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |

| Hydrocortisone | C₂₁H₃₀O₅ | 362.46 | ≥98% |

| Butyryl chloride | C₄H₇ClO | 106.55 | ≥99% |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aqueous solution |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution |

| Brine (saturated NaCl solution) | NaCl | 58.44 | Saturated aqueous solution |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular |

| Methanol (MeOH) | CH₃OH | 32.04 | ACS grade |

Step 1: Selective Acylation of Hydrocortisone

Rationale: This step aims to selectively acylate the more reactive primary hydroxyl group at the C21 position of hydrocortisone. The use of pyridine acts as a base to neutralize the HCl generated during the reaction, while DMAP serves as a highly effective acylation catalyst. The reaction is conducted at a low temperature to minimize potential side reactions, such as acylation of the C11 hydroxyl group.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve hydrocortisone (1.0 mmol) in anhydrous dichloromethane (20 mL) and anhydrous pyridine (4 mL).

-

Cool the resulting solution to 0-5°C using an ice-water bath.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 mmol) to the solution.

-

Under the inert nitrogen atmosphere and maintaining the temperature at 0-5°C, slowly add butyryl chloride (1.5 mmol) dropwise to the reaction mixture over a period of 15-20 minutes.

-

Stir the reaction mixture at 0°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

Step 2: Work-up and Purification

Rationale: The work-up procedure is designed to remove the catalyst, unreacted starting materials, and by-products. The acidic wash removes basic components like pyridine and DMAP, while the bicarbonate wash neutralizes any remaining acid. The final product is then isolated and purified by recrystallization.

Procedure:

-

After the reaction is complete, quench the reaction by slowly adding 1 M hydrochloric acid (10 mL) to the flask while maintaining the temperature below 10°C.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 10 mL), water (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and finally with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from methanol. Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, and then in a refrigerator to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure Hydrocortisone 21-butyrate.

Characterization

The identity and purity of the synthesized Hydrocortisone 21-butyrate should be confirmed using standard analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure and the position of the butyrate group.

-

FT-IR: To identify the characteristic functional groups (e.g., ester carbonyl, ketone, hydroxyl).

-

-

Mass Spectrometry: To confirm the molecular weight of the product.[2]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checkpoints. The progress of the acylation reaction can be meticulously monitored by TLC, allowing for precise determination of the reaction endpoint. The purification via recrystallization is a robust method for obtaining high-purity crystalline material, and the purity can be quantitatively assessed by HPLC. The comprehensive characterization of the final product provides definitive confirmation of its identity and quality, ensuring the trustworthiness of the synthesis.

Conclusion

The two-step synthesis of Hydrocortisone 21-butyrate from hydrocortisone is a reliable and efficient method for laboratory-scale production. By leveraging the differential reactivity of the hydroxyl groups and employing a carefully controlled reaction and purification process, high-purity Hydrocortisone 21-butyrate can be obtained. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important corticosteroid ester.

References

-

Shapiro, E. L., Gentles, M. J., Tiberi, R. L., Popper, T. L., Berkenkopf, J., Lutsky, B., & Watnick, A. S. (1987). Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series. Journal of Medicinal Chemistry, 30(6), 1068–1073. [Link][4]

-

Kooreman, H. J., Marx, A. F., & v.d. Sijde, D. (1974). The Synthesis of 17-Ester of Corticosteroids Protection of 11β-Hydroxyl by the Trimethylsilyl Group. Recueil des Travaux Chimiques des Pays-Bas, 93(1), 25-26. [Link]

-

Laurent, H., et al. (1975). Process for the preparation of esters of corticosteroids. US Patent 3,037,034A. [5]

-

He, M., & Li, Z. (2010). Synthesis of hydrocortisone butyrate. CN Patent 101812108B. [6]

- He, M., & Li, Z. (2010). Synthesis of hydrocortisone butyrate.

-

Splendid Lab Pvt. Ltd. Hydrocortisone 21-Butyrate. [Link][2]

-

Patil, S., et al. (2023). A study of impurity profiling via method development and force degradation in hydrocortisone butyrate at low concentration. Future Journal of Pharmaceutical Sciences, 9(1), 89. [Link][3]

Sources

- 1. Steroid ester - Wikipedia [en.wikipedia.org]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3037034A - Process for the preparation of esters of corticosteroids - Google Patents [patents.google.com]

- 6. CN101812108B - Synthesis of hydrocortisone butyrate - Google Patents [patents.google.com]

Pharmacological Profile and Receptor Binding Affinity of Hydrocortisone 21-Butyrate

This guide provides an in-depth technical analysis of Hydrocortisone 21-butyrate (HC-21-B) .

Critical Scientific Distinction: It is imperative to distinguish between Hydrocortisone 17-butyrate (HC-17-B) and Hydrocortisone 21-butyrate (HC-21-B) .

-

HC-17-B is the primary active pharmaceutical ingredient (API) in commercial formulations (e.g., Locoid). It possesses high intrinsic receptor affinity.

-

HC-21-B is primarily a prodrug or a rearrangement product (isomer) of HC-17-B. It exhibits negligible intrinsic receptor affinity and relies on enzymatic hydrolysis to the parent hydrocortisone to exert pharmacological effects.

Molecular Identity and Structural Dynamics

Hydrocortisone 21-butyrate is a corticosteroid ester resulting from the esterification of the hydroxyl group at the C21 position of the steroid backbone.[1] In pharmaceutical development, its significance lies in its relationship with the more potent C17-isomer and its behavior as a prodrug.

Structural Isomerization (The Acyl Migration)

A defining characteristic of butyrate esters in solution is the reversible acyl migration . Under physiological conditions (pH 7.4) or in formulation bases, the butyrate group at C17 (in HC-17-B) migrates to the C21 position to form HC-21-B.[2] This is a critical stability parameter.

-

HC-17-B: Lipophilic, high intrinsic potency.

-

HC-21-B: More stable thermodynamically but pharmacologically distinct (requires activation).

The Prodrug Mechanism

Unlike C17-esters, which can bind directly to the Glucocorticoid Receptor (GR) with high affinity, C21-esters are generally inactive until hydrolyzed. The C21-hydroxyl group is a hydrogen bond donor essential for anchoring the steroid in the ligand-binding domain (LBD) of the GR (specifically interacting with Asn564 and Gln570). Blocking this group with a butyrate ester sterically hinders binding.

Receptor Binding Affinity (RBA) Analysis

The receptor binding profile of HC-21-B is characterized by low intrinsic affinity compared to its parent (Hydrocortisone) and its isomer (HC-17-B).

Comparative Binding Data

The following table synthesizes relative binding affinities (RBA) and pharmacological potency. Note that "Binding Affinity" for HC-21-B is often unmeasurable in cytosolic assays unless esterase inhibitors are present, as it rapidly converts to HC.

| Compound | Structure | Intrinsic GR Affinity ( | Mechanism of Action | Primary Role |

| Hydrocortisone 17-Butyrate | C17-Ester | High (~1-5 nM) | Direct Agonist | Potent Topical API |

| Hydrocortisone 21-Butyrate | C21-Ester | Negligible / Low | Prodrug (Requires Hydrolysis) | Metabolite / Impurity |

| Hydrocortisone (Base) | Parent | Moderate (~30 nM) | Direct Agonist | Active Metabolite |

| Dexamethasone | Reference | High (~2-5 nM) | Direct Agonist | Standard |

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic relationship between the isomers and the activation pathway.

Caption: Kinetic pathway showing the isomerization of HC-17-B to HC-21-B and the requisite hydrolysis of HC-21-B to Hydrocortisone for receptor activation.

Pharmacokinetics and Metabolic Stability

Skin Metabolism (The "Retrometabolic" Aspect)

HC-21-B is subject to rapid hydrolysis by non-specific esterases (carboxylesterases) present in the epidermis and dermis.

-

Half-life (

): Extremely short in plasma (< 10 mins) and skin homogenates. -

Conversion Efficiency: Studies in human keratinocytes indicate that C21-esters are hydrolyzed much faster than C17-esters. This makes HC-21-B an efficient delivery vehicle for Hydrocortisone, but it lacks the "depot" effect seen with the more lipophilic and stable HC-17-B.

Vasoconstriction Assay (McKenzie Test)

In standard vasoconstriction assays (a surrogate for potency):

-

HC-17-B: Class II (High Potency).

-

HC-21-B: Class V-VI (Low-Moderate Potency).

-

Reasoning: The potency of HC-21-B is limited by the rate of hydrolysis to the less potent parent hydrocortisone. It does not benefit from the intrinsic high affinity that the 17-butyrate chain confers to the steroid-receptor complex.

Experimental Protocols

For researchers characterizing HC-21-B, distinguishing it from the 17-isomer is critical.

Protocol: Quantifying Isomerization Kinetics (HPLC)

Objective: Determine the rate of conversion from HC-17-B to HC-21-B in a formulation.

-

Preparation: Dissolve HC-17-B in a phosphate-buffered solution (pH 7.4) or the target vehicle (cream/ointment base).[2]

-

Incubation: Maintain at 37°C.

-

Sampling: Aliquot samples at t=0, 1, 4, 8, 24 hours.

-

Quenching: Immediately dilute in cold Acetonitrile/0.1% Acetic Acid (stops isomerization and hydrolysis).

-

Chromatography (RP-HPLC):

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).

-

Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: HC-21-B typically elutes after Hydrocortisone but before HC-17-B due to slight differences in polarity (C21-OH is more accessible/polar than C17-OH).

-

Calculation: Plot area under the curve (AUC) ratios to determine the first-order rate constant (

) of isomerization.

Protocol: Cytosolic Glucocorticoid Receptor Binding Assay

Objective: Assess intrinsic affinity (requires esterase inhibition).

-

Cytosol Preparation: Homogenize rat liver or HeLa cells in ice-cold buffer (10mM Tris-HCl, 1.5mM EDTA, 10% Glycerol, pH 7.4).

-

Esterase Blockade: CRITICAL STEP. Add 100 µM DFP (Diisopropyl fluorophosphate) or BNPP to prevent conversion of HC-21-B to HC during incubation. Without this, you are measuring the affinity of Hydrocortisone.

-

Incubation: Incubate cytosol with

-Dexamethasone (tracer) and increasing concentrations of unlabeled HC-21-B ( -

Separation: Remove unbound steroid using dextran-coated charcoal (4°C, 10 min).

-

Counting: Measure radioactivity in supernatant via liquid scintillation counting.

-

Data Analysis: Construct a competition curve. If HC-21-B is stable, the

will be significantly higher (lower affinity) than HC-17-B.

References

-

Kitano, Y. (1986).[3] Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. Acta Dermato-Venereologica.

-

Yip, Y.W., Li Wan Po, A., & Irwin, W.J. (1983).[4][5] Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems. Journal of Pharmaceutical Sciences.

-

Bast, G.E. & Kampffmeyer, H.G. (1996).[6] Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear. Xenobiotica.

-

Muramatsu, M., et al. (1986).[7] Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate.[8] Biochemical Pharmacology.

-

FDA Center for Drug Evaluation and Research. (2006). Pharmacology/Toxicology Review: Locoid (Hydrocortisone Butyrate).

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. US7981877B2 - Stabilized steroid composition and method for its preparation - Google Patents [patents.google.com]

- 3. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 4. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. Characteristics of binding of a new anti-inflammatory glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), to glucocorticoid receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Hydrocortisone 21-butyrate

Chemical Profile, Stability Dynamics, and Pharmacological Significance[1][2][3]

Executive Summary & Core Directive

Hydrocortisone 21-butyrate (H21B) is a specific ester derivative of the endogenous glucocorticoid hydrocortisone (cortisol).[1] While often overshadowed by its therapeutically dominant isomer, Hydrocortisone 17-butyrate (H17B) , the 21-butyrate plays a critical role in the pharmaceutical development lifecycle as a key stability marker, degradation intermediate, and reference standard .[2][1]

This guide addresses the technical requirements for researchers and formulation scientists to understand H21B not merely as an impurity, but as a dynamic entity in the acyl migration pathway of corticosteroid esters. Understanding its formation and hydrolysis is essential for ensuring the shelf-life and efficacy of topical corticosteroid formulations.

Chemical Structure & Molecular Properties[1][4][5]

H21B is characterized by the esterification of the hydroxyl group at the C21 position of the corticosteroid backbone with butyric acid. This modification significantly alters the lipophilicity and metabolic stability of the parent molecule.

2.1 Physicochemical Data Table

| Property | Specification |

| Common Name | Hydrocortisone 21-butyrate |

| CAS Registry Number | 6677-99-2 |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate |

| Molecular Formula | C₂₅H₃₆O₆ |

| Molecular Weight | 432.55 g/mol |

| Isomeric Relationship | Regioisomer of Hydrocortisone 17-butyrate (CAS 13609-67-1) |

| Solubility | Soluble in Dichloromethane, Methanol, DMSO; Practically insoluble in Water |

| Appearance | White to off-white crystalline powder |

2.2 Structural Analysis

The steroid nucleus remains intact, preserving the

-

C17 Position: Contains a free hydroxyl (-OH) group (unlike the 17-butyrate).[2][1]

-

C21 Position: Esterified with a butyryl chain (

).[2][1]

This structural arrangement makes the C21-ester less sterically hindered than the C17-ester, rendering it more susceptible to enzymatic hydrolysis by plasma esterases, which explains its transient nature in vivo.[2][1]

Synthesis & Formation Mechanisms[10][11]

3.1 Primary Formation: Acyl Migration (The Stability Challenge)

In pharmaceutical formulations (creams, ointments), H21B is primarily encountered as a rearrangement product of Hydrocortisone 17-butyrate.[2][1] This is a pH-dependent intramolecular transesterification.[2][1]

-

Mechanism: Under neutral to alkaline conditions (or in the presence of specific excipients), the carbonyl oxygen of the C17-butyrate attacks the C21 carbon, forming a cyclic orthoester intermediate. This ring opens to yield the thermodynamically favored (but pharmacologically distinct) C21-butyrate.[2][1]

-

Reversibility: The reaction is reversible (

), but H21B is often the precursor to irreversible hydrolysis.

3.2 Synthetic Routes (For Reference Standards)

To isolate H21B for use as an analytical standard, direct synthesis is required:

-

Selective Esterification: Reaction of Hydrocortisone with butyryl chloride or butyric anhydride.

-

Protection Strategy: Since the C21 hydroxyl is a primary alcohol and more reactive than the tertiary C17 hydroxyl, controlled acylation at low temperatures (0-5°C) in pyridine/DCM favors the formation of the 21-ester.[1]

-

Purification: Recrystallization from methanol/water or preparative HPLC is necessary to remove the 17-isomer and 17,21-diester byproducts.[2][1]

Stability & Degradation Dynamics (Self-Validating System)

The presence of H21B in a formulation is a "self-validating" indicator of formulation instability. Its concentration directly correlates with the degradation rate of the active ingredient (H17B).

The Degradation Cascade:

-

Isomerization: Active Drug (H17B)

Rearranged Product (H21B). -

Hydrolysis: H21B

Hydrocortisone (Parent) + Butyric Acid. -

Oxidation: Hydrocortisone

21-Dehydrohydrocortisone (and other oxidative degradants).[1]

Experimental Insight: In stability studies, if H21B levels rise without a proportional rise in Hydrocortisone, the pathway is stalled at isomerization. If H21B remains low but Hydrocortisone rises, the hydrolysis of H21B is rapid (rate-limiting step is isomerization).[2][1]

Visualization: The Acyl Migration & Hydrolysis Pathway

Caption: The degradation pathway of Hydrocortisone 17-butyrate showing the reversible isomerization to the 21-butyrate (H21B) and subsequent irreversible hydrolysis to hydrocortisone.[2][1]

Pharmacology & Metabolism

5.1 Prodrug Characteristics

Hydrocortisone 21-butyrate functions effectively as a prodrug .[2][1]

-

Receptor Affinity: The glucocorticoid receptor (GR) requires a free C21-OH for optimal hydrogen bonding.[2][1] Esterification at this position (as in H21B) significantly reduces direct receptor affinity compared to the parent hydrocortisone.

-

Bioactivation: Upon entry into the epidermis or systemic circulation, ubiquitous esterases rapidly hydrolyze the C21-ester bond, releasing the active hydrocortisone.[1]

5.2 Skin Penetration vs. Potency

-

Lipophilicity: The butyrate chain increases lipophilicity (LogP), enhancing penetration through the stratum corneum compared to hydrocortisone base.

-

Potency Ranking: H21B is generally considered less potent topically than H17B. The 17-ester configuration confers unique receptor binding properties and metabolic resistance that the 21-ester lacks.[2][1] Consequently, H21B is rarely developed as a standalone therapeutic but is a critical metabolite.

Analytical Characterization

For drug development professionals, accurate detection of H21B is required for impurity profiling (ICH Q3B).

-

HPLC Method:

-

Column: C18 (Reverse Phase).

-

Mobile Phase: Acetonitrile:Water (typically 40:60 to 50:50 gradient).[1]

-

Detection: UV at 240-254 nm (characteristic absorption of the enone system).[1]

-

Elution Order: Hydrocortisone (RT ~min)

H21B

-

References

-

PubChem. (2025). Hydrocortisone 21-butyrate (Compound Summary).[2][1][3][4][5][6] National Library of Medicine. [Link][2][1]

-

Yip, Y. W., Li Wan Po, A., & Irwin, W. J. (1983).[1] Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems.[7][8] Journal of Pharmaceutical Sciences, 72(7), 776–781.[1] [Link]

-

Kitano, Y. (1986). Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes.[2][1][9] Acta Dermato-Venereologica, 66(2), 98–102.[2][1] [Link]

-

ChemWhat. (2025).[10] Hydrocortisone-21-Butyrate Chemical Properties and Usage.[Link][2][1]

Sources

- 1. Hydrocortisone 21-Butyrate | LGC Standards [lgcstandards.com]

- 2. Hydrocortisone 21-butyrate - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. PubChemLite - Hydrocortisone 21-butyrate (C25H36O6) [pubchemlite.lcsb.uni.lu]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. CA1135253A - Hydrocortisone - 17, 21-diesters and method of the production of same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

Molecular formula and weight of Hydrocortisone 21-butyrate

The following technical guide details the molecular identity, physicochemical properties, and analytical characterization of Hydrocortisone 21-Butyrate .

Designed for drug development professionals, this document treats Hydrocortisone 21-Butyrate not merely as a static chemical entity, but as a critical variable in the stability and efficacy of corticosteroid formulations. It specifically addresses the acyl migration phenomenon—a primary degradation pathway where the pharmacologically active 17-butyrate isomer rearranges to the thermodynamically stable, yet less active, 21-butyrate isomer.

Isomer Characterization, Stability Dynamics, and Analytical Protocols

Molecular Specifications & Physicochemical Identity

Hydrocortisone 21-butyrate (HC-21-B) is a corticosteroid ester resulting from the condensation of butyric acid with the C-21 hydroxyl group of hydrocortisone. While often encountered as a reference standard for impurity profiling, it is the thermodynamic sink in the degradation pathway of the commercial drug Hydrocortisone 17-butyrate .

Table 1: Physicochemical Core Data

| Property | Specification |

| Chemical Name | Hydrocortisone 21-butyrate |

| IUPAC Name | (11β)-11,17-Dihydroxy-21-(1-oxobutoxy)pregn-4-ene-3,20-dione |

| Molecular Formula | C₂₅H₃₆O₆ |

| Molecular Weight | 432.55 g/mol |

| CAS Registry Number | 6677-99-2 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol, ethanol, chloroform; practically insoluble in water.[1] |

| Key Distinction | Isomer of Hydrocortisone 17-butyrate (Active Drug).[1] Differentiated by ester position (C21 vs C17).[2] |

The Mechanistic Pathway: Acyl Migration

Why this molecule matters in drug development.

For formulation scientists, the presence of Hydrocortisone 21-butyrate is the primary indicator of formulation instability. The active pharmaceutical ingredient (API), Hydrocortisone 17-butyrate, is kinetically unstable in solution (especially at pH > 6.0). It undergoes an intramolecular acyl migration to form the 21-butyrate.

-

Mechanism: The C-21 hydroxyl group attacks the carbonyl carbon of the C-17 ester, forming a cyclic orthoester intermediate. This intermediate collapses to form the 21-ester.

-

Thermodynamics: The 21-ester is thermodynamically favored over the 17-ester.

-

Pharmacology: The 21-butyrate has significantly reduced topical anti-inflammatory potency compared to the 17-butyrate. Therefore, conversion to HC-21-B represents a direct loss of potency.

Visualization: The Degradation Cascade

The following diagram illustrates the unidirectional flow from the active drug to the 21-isomer and subsequent hydrolysis.

Figure 1: The degradation pathway of Hydrocortisone 17-butyrate showing the irreversible conversion to the 21-butyrate isomer.

Analytical Protocols: Separation & Identification

Objective: To quantitate Hydrocortisone 21-butyrate in the presence of the 17-isomer using High-Performance Liquid Chromatography (HPLC).

Separating these positional isomers requires a stationary phase capable of distinguishing the subtle steric differences between the C17 and C21 substitution patterns.

Protocol: Reverse-Phase HPLC Separation

1. System Suitability:

-

Column: C18 (ODS) column, 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).

-

Temperature: 25°C (Strict control is required as temperature affects isomer resolution).

-

Detection: UV at 254 nm (λ max for the enone system in ring A).

2. Mobile Phase Preparation:

-

Solvent A: Water (Milli-Q grade).

-

Solvent B: Acetonitrile (HPLC Grade).

-

Mode: Isocratic or Gradient (Isocratic preferred for routine QC).

-

Ratio: Acetonitrile : Water (approx. 45:55 v/v). Note: Adjust ratio to achieve a resolution (Rs) > 2.0 between isomers.

3. Experimental Procedure:

-

Standard Prep: Dissolve accurately weighed Hydrocortisone 21-butyrate reference standard in Methanol to produce a 0.5 mg/mL stock.

-

Sample Prep: Extract formulation (cream/ointment) with Methanol/Water (80:20). Vortex and centrifuge to remove excipients.

-

Injection: Inject 10-20 µL.

-

Elution Order:

-

Second Eluting: Hydrocortisone 21-butyrate (More polar than 17-ester due to exposed C17-OH).

-

Confirmation: Verify retention times (RT) with standards. Typically, the 21-ester elutes before the 17-ester in standard reverse-phase systems due to hydrogen bonding capabilities of the free C17 hydroxyl group.

Visualization: Analytical Logic Flow

This decision tree guides the validation of the molecular formula and weight during impurity profiling.

Figure 2: Workflow for confirming the identity of Hydrocortisone 21-butyrate in a stability sample.

Formulation & Stability Considerations

Causality in Formulation Design: The molecular weight of 432.55 g/mol places HC-21-B in the ideal range for skin penetration (< 500 Da), but its formation is a "dead end" for efficacy.

-

pH Sensitivity: The conversion of 17-butyrate to 21-butyrate is base-catalyzed. Formulations must be buffered to pH 4.5 – 5.5 to minimize this migration.

-

Solvent Effects: Protic solvents (like ethanol or propylene glycol) can accelerate acyl migration compared to aprotic lipophilic bases (like white petrolatum).

-

Shelf-Life Specification: Regulatory bodies (ICH/USP) require specific monitoring of the 21-butyrate isomer. It is typically limited to NMT (Not More Than) 1.0% - 2.0% in the shelf-life specification of Hydrocortisone Butyrate creams.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23144, Hydrocortisone 21-butyrate. Retrieved from [Link]

- Yip, Y.W., & Po, A.L. (1979). The stability of hydrocortisone-17-butyrate in semi-aqueous and gel systems. Journal of Pharmacy and Pharmacology.

- United States Pharmacopeia (USP). (Current Edition). Hydrocortisone Butyrate Cream Monograph.

-

ChemWhat. (n.d.). Hydrocortisone-21-Butyrate CAS#: 6677-99-2.[1][3][9][10][11][12][13][14] Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Hydrocortisone butyrate - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrocortisone 17-Butyrate 21-Propionate | CAS 72590-77-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. publications.aston.ac.uk [publications.aston.ac.uk]

- 8. blog.smartpractice.com [blog.smartpractice.com]

- 9. clearsynth.com [clearsynth.com]

- 10. Hydrocortisone 21-Butyrate | CAS 6677-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Hydrocortisone 21-Butyrate | LGC Standards [lgcstandards.com]

- 12. Hydrocortisone 21-Butyrate | LGC Standards [lgcstandards.com]

- 13. HYDROCORTISONE 21-BUTYRATE |cas no.6677-99-2 [analyticachemie.in]

- 14. pharmaffiliates.com [pharmaffiliates.com]

Anti-inflammatory and immunosuppressive properties of Hydrocortisone 21-butyrate

Pharmacokinetics, Stability, and Immunomodulatory Mechanism[1][2][3]

Executive Summary

Hydrocortisone 21-butyrate (H-21-B) represents a critical regioisomer in the pharmacology of topical corticosteroids.[1][2] While often overshadowed by its therapeutically dominant isomer, Hydrocortisone 17-butyrate (H-17-B) , the 21-ester plays a pivotal role in the metabolic fate, shelf-life stability, and prodrug kinetics of cortisol derivatives.[1][2]

This guide analyzes H-21-B not merely as a standalone active pharmaceutical ingredient (API), but as a lipophilic prodrug and a thermodynamic sink in the degradation pathway of 17-esters.[1][2] Understanding H-21-B is essential for formulation scientists aiming to control the "17

Molecular Pharmacology & Structure-Activity Relationship (SAR)[1][2]

The anti-inflammatory potency of corticosteroids hinges on their affinity for the Glucocorticoid Receptor (GR). The structural distinction between the 17- and 21-positions is mechanistically binary:

-

The 17-Position (Affinity Driver): Esterification at C-17 (e.g., H-17-B) creates a hydrophobic patch that enhances GR binding affinity significantly compared to the parent hydrocortisone.[1][2] This is why H-17-B is a potent intrinsic agonist.[1][2]

-

The 21-Position (The Prodrug Switch): The hydroxyl group at C-21 is critical for hydrogen bonding within the GR ligand-binding domain (LBD).[1][2] Esterification at this position (H-21-B) sterically hinders this bond, drastically reducing direct receptor affinity.[1][2]

Therefore, H-21-B functions primarily as a prodrug. Its immunomodulatory activity is contingent upon enzymatic hydrolysis by plasma and cutaneous esterases (carboxylesterases) to release free Hydrocortisone (HC).[1][2]

Physicochemical Properties

| Property | Hydrocortisone (HC) | Hydrocortisone 17-Butyrate | Hydrocortisone 21-Butyrate |

| LogP (Lipophilicity) | ~1.6 | ~3.0 | ~3.3 |

| GR Binding Affinity | Baseline (100%) | High (>400%) | Low (<10%)* |

| Primary Role | Active Metabolite | Potent Agonist | Prodrug / Stable Isomer |

| Stability | Moderate | Kinetic (Prone to migration) | Thermodynamic (Stable) |

*Direct binding is negligible; activity observed in vivo is due to conversion to HC.

Mechanism of Action (MOA)[2]

The anti-inflammatory cascade of H-21-B is a two-step process involving bioactivation followed by genomic signaling.[1][2]

Phase I: Bioactivation (Enzymatic Hydrolysis)

Upon topical application, H-21-B penetrates the stratum corneum efficiently due to high lipophilicity.[1][2] In the viable epidermis and dermis, it encounters carboxylesterases (specifically hCE-1 and hCE-2).[1][2]

-

Hydrolysis: The ester bond at C-21 is cleaved.

-

Release: Free Hydrocortisone is released locally.

Phase II: Genomic Signaling (Transrepression)

Once converted to Hydrocortisone, the molecule executes the classical glucocorticoid signaling pathway:

-

Cytosolic Binding: HC binds to the GR, dissociating heat shock proteins (Hsp90).[2]

-

Nuclear Translocation: The HC-GR complex enters the nucleus.[3]

-

nGRE Binding (Transrepression): The complex binds to negative Glucocorticoid Response Elements (nGREs) or physically interacts with proinflammatory transcription factors like NF-

B and AP-1 .[1][2] -

Outcome: Suppression of cytokines (IL-1

, IL-6, TNF-

Visualizing the Signaling & Metabolic Pathway

Figure 1: The bioactivation of Hydrocortisone 21-Butyrate to Hydrocortisone and subsequent genomic signaling.[1][2]

The "Acyl Migration" Phenomenon[6][7]

For researchers, the most critical technical attribute of butyrate esters is the 17

-

The Reaction: Under neutral or alkaline conditions (pH > 6.0), the acyl group on H-17-B migrates to the C-21 position via a cyclic orthoester intermediate.[1][2]

-

Thermodynamics: H-21-B is the thermodynamically stable isomer.[1][2]

-

Implication: In a formulation containing H-17-B (Locoid), the appearance of H-21-B indicates degradation.[1][2] Because H-21-B is less potent (requiring hydrolysis), this migration represents a loss of efficacy.[1][2]

Visualizing the Stability Workflow

Figure 2: The degradation pathway demonstrating the conversion of the active 17-ester to the stable 21-ester.[1][2]

Experimental Protocols

To validate the properties of H-21-B, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Esterase Hydrolysis)

Objective: Determine the half-life (

-

Preparation:

-

Incubation:

-

Mix stock with plasma (final conc. 1

M) in phosphate buffer (pH 7.4). -

Incubate at 37°C in a shaking water bath.

-

-

Sampling:

-

Analysis (LC-MS/MS):

Protocol B: HPLC Separation of Isomers (Stability Indicating Method)

Objective: Quantify H-21-B presence as an impurity in H-17-B formulations.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5

m).[1][2] -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile.

-

Isocratic Mode: 55% B / 45% A (Crucial for separating regioisomers).[2]

-

-

Detection: UV at 240 nm (characteristic enone absorption).[2]

-

Retention Logic: H-21-B is more lipophilic than H-17-B.[1][2]

References

-

Yip, Y.W., Po, A.L.W. (1979).[1][2] "The stability of hydrocortisone 17-butyrate and its acyl migration." Journal of Pharmacy and Pharmacology. Link

-

Cheung, Y.W., et al. (1985).[2] "Cutaneous biotransformation of hydrocortisone esters." Journal of Pharmaceutical Sciences. Link

-

Ferraboschi, P., et al. (2008).[2] "Lipase-catalyzed preparation of corticosteroids: 17- and 21-monoesters." Steroids.[4][5][6][7][8][9] Link

-

Lee, H.J., et al. (1986).[2] "Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes." Acta Dermato-Venereologica. Link

-

PubChem. (n.d.).[2] "Hydrocortisone 21-butyrate Compound Summary." National Library of Medicine. Link

Sources

- 1. Hydrocortisone 21-butyrate - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - Hydrocortisone 21-butyrate (C25H36O6) [pubchemlite.lcsb.uni.lu]

- 3. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. Aston Publications Explorer [publications.aston.ac.uk]

- 6. [Pharmacological study on hydrocortisone 17-butyrate 21-propionate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrocortisone 21-Butyrate: The Metabolic Pivot in Non-Fluorinated Corticosteroid Safety

[1]

Executive Summary

Hydrocortisone 21-Butyrate (H-21-B) (CAS: 6677-99-2) represents a critical molecular species in the pharmacology of non-fluorinated topical corticosteroids.[1] Unlike fluorinated congeners (e.g., clobetasol, betamethasone) which rely on halogenation for metabolic stability and potency, the butyrate ester class relies on a "hit-and-run" mechanism.[1] H-21-B serves as the deactivation intermediate , formed via acyl migration or hydrolysis of the potent 17-butyrate isomer.[1]

For drug developers, H-21-B is a double-edged sword:

Molecular Architecture & Acyl Migration Dynamics

The structural distinction between the 17- and 21-esters is the primary determinant of potency. The Glucocorticoid Receptor (GR) binding pocket favors a free C21-hydroxyl group and a lipophilic substitution at C17.[1]

-

Hydrocortisone 17-Butyrate (Active): High GR affinity.[1] Lipophilic 17-ester anchors the molecule in the receptor ligand-binding domain (LBD).[1]

-

Hydrocortisone 21-Butyrate (Intermediate): Reduced GR affinity.[1] Formed when the butyryl group migrates from C17 to C21. This migration is base-catalyzed and irreversible under physiological conditions.[1]

The Mechanism of Instability (Acyl Migration)

In aqueous or semi-aqueous formulations (creams/lotions), the C17-ester is susceptible to intramolecular catalysis.[1] The C21-hydroxyl group attacks the C17-ester carbonyl, forming an ortho-ester intermediate, which collapses to the C21-ester.[1]

Key Formulation Insight: This migration is pH-dependent.[1] Formulations must be maintained at slightly acidic pH (pH 3.5–5.5) to suppress the ionization of the C21-hydroxyl and prevent migration to the H-21-B form.[1]

Pharmacodynamics: The "Soft Drug" Safety Profile

The "non-fluorinated" advantage of the butyrate class is defined by its metabolic lability. Fluorinated steroids are metabolically stable, leading to systemic accumulation and side effects (skin atrophy, adrenal suppression).[1] H-21-B is the gateway to clearance.[1]

The Metabolic Pathway (Hit-and-Run)[1]

-

Penetration: H-17-B penetrates the stratum corneum (lipophilic).[1]

-

Action: Binds GR in the epidermis/dermis (Anti-inflammatory effect).

-

Deactivation:

-

Clearance: H-21-B is rapidly hydrolyzed to Hydrocortisone (natural hormone) and cleared via urine.[1]

This pathway ensures that while local skin concentration is high (efficacy), systemic circulation sees mostly inactive metabolites or natural hydrocortisone (safety).[1]

Visualization: Metabolic & Chemical Pathways

The following diagram illustrates the critical conversion of the active 17-isomer to the 21-isomer and its subsequent clearance.

Caption: The "Soft Drug" Pathway: H-17-B rearranges to H-21-B, facilitating rapid systemic clearance.[1]

Experimental Protocols

To validate the role of H-21-B, researchers must be able to synthesize it (as a standard) and quantify it (as an impurity).[1]

Protocol A: Selective Synthesis of Hydrocortisone 21-Butyrate

Objective: Isolate high-purity H-21-B for use as a reference standard.[1]

Reagents: Hydrocortisone (HC), Butyric Anhydride, Pyridine, DMF.[1] Note: Direct esterification often yields a mixture. A protection-deprotection strategy is preferred, but controlled acyl migration is the most accessible route.[1]

-

Starting Material: Dissolve 1.0g Hydrocortisone 17-Butyrate in Methanol (50 mL).

-

Catalysis: Add 0.1M Sodium Bicarbonate (NaHCO3) solution to adjust pH to ~8.0.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).[1] The 17-ester (Rf ~0.[1]6) will migrate to the 21-ester (Rf ~0.5).[1]

-

Quenching: Neutralize with dilute Acetic Acid to pH 7.0 immediately upon conversion.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

-

Validation: Confirm structure via NMR. The C21-protons will shift downfield (~4.8 ppm) due to esterification, while C17-proton signal remains distinct.[1]

Protocol B: HPLC Quantification (Impurity Profiling)

Objective: Separate the active 17-isomer from the 21-isomer degradant.[1]

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 250mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B (0 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention Times | HC (~5 min), H-21-B (~12 min) , H-17-B (~14 min) |

Causality: The 21-ester is slightly less lipophilic than the 17-ester due to the exposed tertiary hydroxyl at C17, resulting in an earlier elution time.[1]

Comparative Data: Fluorinated vs. Non-Fluorinated[1]

The following table contrasts the safety/efficacy profile mediated by the butyrate ester chemistry.

| Feature | Hydrocortisone Butyrate (Non-Fluorinated) | Betamethasone Valerate (Fluorinated) |

| Primary Potency | Medium (Class 4-5) | High/Medium (Class 3) |

| Metabolic Stability | Low (Rapid hydrolysis via H-21-B) | High (Halogen blocks metabolism) |

| Systemic Risk | Minimal (HPA axis sparing) | Moderate (Dose-dependent suppression) |

| Degradation Mode | Acyl Migration (17 | Oxidation / Side-chain cleavage |

| Pediatric Use | Preferred (Safety profile) | Caution advised |

Visualization of Analytical Logic

When analyzing stability data, distinguishing between hydrolysis (loss of ester) and migration (shift of ester) is vital.

Caption: Analytical logic tree for diagnosing Hydrocortisone Butyrate instability modes.

Conclusion

Hydrocortisone 21-Butyrate is not merely an impurity; it is the functional evidence of the "soft drug" design inherent to the butyrate class. Its presence confirms the metabolic instability that grants Hydrocortisone Butyrate its favorable safety profile compared to fluorinated corticosteroids. For researchers, monitoring the H-17-B

References

-

FDA Center for Drug Evaluation and Research. (2006). Pharmacology/Toxicology Review: Locoid (Hydrocortisone Butyrate) Lotion. U.S. Food and Drug Administration.

-

Kitano, Y. (1986).[1][2] Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. Acta Dermato-Venereologica, 66(2), 98–102.[1][2]

-

Yip, Y. W., Li Wan Po, A., & Irwin, W. J. (1983).[1][3] Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems. Journal of Pharmaceutical Sciences, 72(7), 776-781.[1][3]

-

Santa Cruz Biotechnology. (2024). Hydrocortisone 21-Butyrate Product Data Sheet (CAS 6677-99-2). [1]

-

LGC Standards. (2024). Hydrocortisone 21-Butyrate Reference Standard. [1]

Sources

- 1. Hydrocortisone 21-butyrate - Wikipedia [en.wikipedia.org]

- 2. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 3. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Hydrocortisone 21-Butyrate in Dermatological Research

This guide is structured as a high-level technical application note designed for pharmaceutical scientists and dermatological researchers. It addresses the specific role of Hydrocortisone 21-Butyrate (H-21-B) not merely as a therapeutic agent, but as a critical metabolic intermediate and stability marker in the development of Hydrocortisone 17-Butyrate (H-17-B) formulations for Atopic Dermatitis (AD) and Psoriasis.[1]

Subject: Metabolic Profiling, Stability Kinetics, and Pharmacological Assessment of Hydrocortisone 21-Butyrate Target Indication: Atopic Dermatitis (AD) & Psoriasis CAS Registry Number: 6677-99-2[1]

Executive Summary & Scientific Rationale

In the development of topical corticosteroids for Atopic Dermatitis and Psoriasis, Hydrocortisone 17-Butyrate (H-17-B) is the clinically active pharmaceutical ingredient (API).[1] However, Hydrocortisone 21-Butyrate (H-21-B) plays a pivotal, often underestimated role in formulation science.[1]

Research indicates that H-17-B undergoes intramolecular acyl migration to form H-21-B.[1] This conversion is a critical quality attribute because:

-

Potency Shift: The 21-ester is generally less potent at the Glucocorticoid Receptor (GR) than the 17-ester due to steric hindrance at the ligand-binding domain.[1]

-

Degradation Gateway: H-21-B is the primary substrate for skin esterases, leading to rapid hydrolysis into the significantly less potent parent molecule, Hydrocortisone (HC).[1]

-

Formulation Stability: The ratio of 17-B to 21-B is a key stability indicator in creams and ointments.

This guide provides protocols to isolate, quantify, and biologically assess H-21-B to ensure the integrity of dermatological therapeutics.[1]

Mechanistic Profiling: The Acyl Migration Pathway

Understanding the kinetic relationship between the 17- and 21-isomers is essential for interpreting efficacy data in AD and Psoriasis models.[1]

The Degradation Cascade